molecular formula C22H26N2O4 B10978637 2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B10978637
M. Wt: 382.5 g/mol
InChI Key: MAKFYMMGPRFQIH-UHFFFAOYSA-N
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Description

The compound 2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide features a 1H-indole scaffold substituted with an isopropyl group at the N1 position and an acetamide linker connected to a 3,4,5-trimethoxyphenyl moiety. This structural architecture is common in molecules targeting tubulin polymerization, a mechanism critical in anticancer drug development . The trimethoxyphenyl group is a hallmark of colchicine-binding site inhibitors, while the indole core enhances hydrophobic interactions with biological targets .

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

2-(1-propan-2-ylindol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C22H26N2O4/c1-14(2)24-13-15(17-8-6-7-9-18(17)24)10-21(25)23-16-11-19(26-3)22(28-5)20(12-16)27-4/h6-9,11-14H,10H2,1-5H3,(H,23,25)

InChI Key

MAKFYMMGPRFQIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the coupling of an indole derivative with a trimethoxyphenyl acetamide. One common method involves the use of N,N’-dicyclohexylcarbodiimide as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out in a suitable solvent such as dichloromethane under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects. The trimethoxyphenyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structural Analogues

Indole-Based Acetamide Derivatives

N-((1-Methyl-1H-Indol-3-yl)Methyl)-N-(3,4,5-Trimethoxyphenyl)Acetamide Derivatives
  • Structure : Substitution of the isopropyl group with a methyl group at the indole N1 position and a pyrazole/triazole moiety at the acetamide side chain.
  • Activity: Compound 7d (IC50 = 0.34–0.86 μM against HeLa, MCF-7, and HT-29 cells) demonstrates superior antiproliferative activity compared to the reference drug 5-fluorouracil (IC50 = 18.60 μM).
  • Mechanism : Arrests the cell cycle at the G2/M phase and inhibits tubulin polymerization via colchicine-binding site interactions .
N-[(Z)-2-[1-(Triisopropylsilyl)-1H-Indol-3-yl]-2-(Triisopropylsilyloxy)Vinyl]-2-(3,4,5-Trimethoxyphenyl)Acetamide
  • Structure : Incorporates triisopropylsilyl groups on the indole N1 and vinyl oxygen, increasing hydrophobicity and stability.
  • Activity : Primarily studied for synthetic stability rather than biological activity. The bulky silyl groups likely reduce bioavailability but highlight structural versatility in indole modifications .

Quinazolinone-Thioacetamide Analogues

2-[(3-(3,4,5-Trimethoxybenzyl)-4(3H)-Quinazolinon-2-yl)Thio]-N-(3,4,5-Trimethoxyphenyl)Acetamide (Compound 10)
  • Structure: Replaces the indole core with a quinazolinone ring and introduces a thioacetamide linker.
  • Activity: Moderate antitumor activity (GI50 = 24% MGI) compared to reference drugs. The quinazolinone-thioacetamide scaffold shows reduced potency relative to indole-based derivatives, possibly due to altered binding kinetics .
N-(4-Chlorophenyl)-2-[(3-(3,4,5-Trimethoxybenzyl)-4(3H)-Quinazolinon-2-yl)Thio]Acetamide (Compound 7)
  • Structure : Features a 4-chlorophenyl substituent on the acetamide nitrogen.
  • Activity: Higher activity (GI50 = 47% MGI) than non-halogenated analogues, indicating electron-withdrawing groups enhance target affinity .

Thiazolidinone and Thiazole Derivatives

2-{[4-Oxo-2-Thioxo-5-(3,4,5-Trimethoxybenzylidene)-1,3-Thiazolidin-3-yl]Amino}-2-Thioxo-N-(3,4,5-Trimethoxyphenyl)Acetamide (Compound 22)
  • Structure: Contains a thiazolidinone ring conjugated with a trimethoxybenzylidene group.
  • The dual thioxo groups may improve metal chelation but reduce cell permeability .
2-{[5-(5-Chloro-2-Hydroxybenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]Amino}-2-Thioxo-N-(3,4,5-Trimethoxyphenyl)Acetamide (Compound 27)
  • Structure : Substituted with a chloro-hydroxybenzylidene moiety.
  • Activity: Enhanced activity over non-halogenated analogues (IC50 = 8.2 μM), suggesting halogenation improves target binding .

Chromene and Triazolopyridazine Analogues

2-[(5-Hydroxy-2,2-Dimethyl-4-Oxo-3,4-Dihydro-2H-Chromen-7-yl)Oxy]-N-(3,4,5-Trimethoxyphenyl)Acetamide
  • Structure : Chromene core with a hydroxy-oxo group and acetamide linkage.
  • Activity: Limited biological data, but the chromene system may confer antioxidant properties, diverging from the indole scaffold’s tubulin-targeting mechanism .
2-[6-(tert-Butylsulfanyl)-3-Oxo-2H,3H-[1,2,4]Triazolo[4,3-b]Pyridazin-2-yl]-N-(3,4,5-Trimethoxyphenyl)Acetamide
  • Structure : Triazolopyridazine core with a tert-butylsulfanyl group.
  • Activity : High molecular weight (447.5 g/mol) may limit bioavailability, but the sulfanyl group could enhance kinase inhibition .

Structural and Activity Comparison Table

Compound Class Core Structure Key Substituents Biological Activity (IC50/GI50) Reference
Target Compound Indole 1-Isopropyl, 3,4,5-trimethoxyphenyl Under investigation -
Indole Derivative (7d) Indole 1-Methyl, triazole side chain 0.34–0.86 μM (HeLa, MCF-7)
Quinazolinone (Compound 10) Quinazolinone Thioacetamide linker GI50 = 24% MGI
Thiazolidinone (Compound 22) Thiazolidinone Benzylidene, dual thioxo IC50 = ~10 μM (α-glucosidase)
Chromene Derivative Chromene Hydroxy-oxo group N/A

Key Findings and Implications

  • Indole vs. Quinazolinone: Indole derivatives generally exhibit higher antitumor potency due to optimized tubulin binding, while quinazolinones offer modularity for substituent-driven activity .
  • Substituent Effects : Halogenation (e.g., Cl, Br) and electron-withdrawing groups enhance activity across multiple scaffolds .
  • Steric Considerations : Bulky groups (e.g., isopropyl, silyl) may reduce bioavailability but improve target specificity .

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